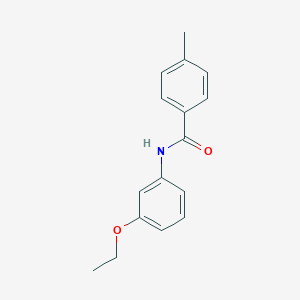
N-(3-ethoxyphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxyphenyl)-4-methylbenzamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPM is a member of the benzamide class of compounds and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethoxyphenyl)-4-methylbenzamide is not fully understood, but it has been suggested that it may act through the modulation of various neurotransmitter systems, including the glutamatergic and cholinergic systems. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to decrease levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-ethoxyphenyl)-4-methylbenzamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. However, one limitation is that N-(3-ethoxyphenyl)-4-methylbenzamide is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-(3-ethoxyphenyl)-4-methylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-ethoxyphenyl)-4-methylbenzamide has also been suggested as a potential treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanisms of action of N-(3-ethoxyphenyl)-4-methylbenzamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-ethoxyphenyl)-4-methylbenzamide involves the reaction of 3-ethoxyaniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-ethoxyphenyl)-4-methylbenzamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-ethoxyphenyl)-4-methylbenzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a neuroprotective agent, as it has been found to protect against neuronal damage caused by oxidative stress and excitotoxicity. N-(3-ethoxyphenyl)-4-methylbenzamide has also been studied for its potential to improve cognitive function and memory.
Propiedades
Nombre del producto |
N-(3-ethoxyphenyl)-4-methylbenzamide |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(3-ethoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-14(11-15)17-16(18)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,17,18) |
Clave InChI |
AEZGLAHISXOXRH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8-(2-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267952.png)
![8-(4-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267954.png)
![8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267956.png)